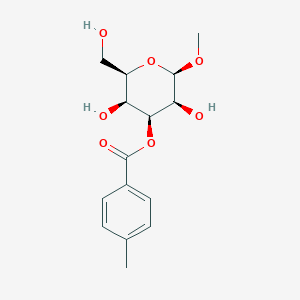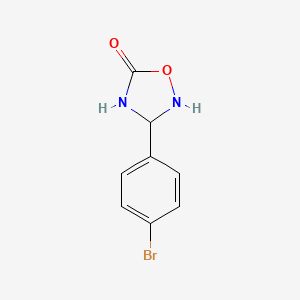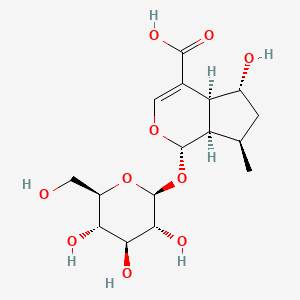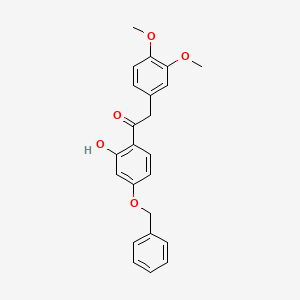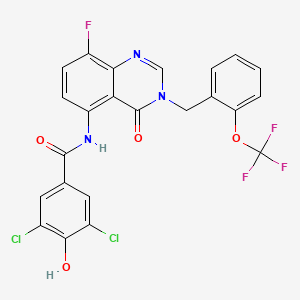
Hsd17B13-IN-61
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-61 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid droplet biogenesis and metabolism in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-61 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-61 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards HSD17B13 .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound are typically derivatives with enhanced inhibitory activity against HSD17B13. These derivatives are characterized by their improved pharmacokinetic properties and reduced off-target effects .
Scientific Research Applications
Hsd17B13-IN-61 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology, it helps elucidate the molecular mechanisms underlying NAFLD and NASH. In medicine, this compound is being investigated as a potential therapeutic agent for treating liver diseases by inhibiting the activity of HSD17B13 .
Mechanism of Action
The mechanism of action of Hsd17B13-IN-61 involves the inhibition of HSD17B13, an enzyme that plays a crucial role in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the accumulation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Hsd17B13-IN-61 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting HSD17B13. Similar compounds include BI-3231, which is another potent and selective inhibitor of HSD17B13. this compound has shown superior pharmacokinetic properties and reduced off-target effects, making it a more promising candidate for therapeutic applications .
List of Similar Compounds:Properties
Molecular Formula |
C23H13Cl2F4N3O4 |
|---|---|
Molecular Weight |
542.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[8-fluoro-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H13Cl2F4N3O4/c24-13-7-12(8-14(25)20(13)33)21(34)31-16-6-5-15(26)19-18(16)22(35)32(10-30-19)9-11-3-1-2-4-17(11)36-23(27,28)29/h1-8,10,33H,9H2,(H,31,34) |
InChI Key |
APJYFUKQUOCBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


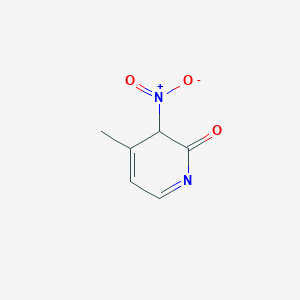
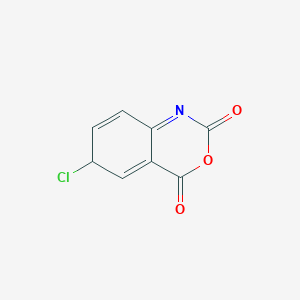
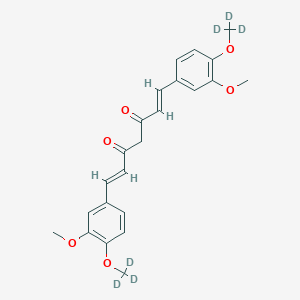


![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B12366118.png)

![(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12366126.png)
